Product packaging for 1-tert-butylindazol-3-amine(Cat. No.:)

1-tert-butylindazol-3-amine

Cat. No.: B8738118
M. Wt: 189.26 g/mol
InChI Key: AEIBTQLNVFDCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butylindazol-3-amine is a chemical compound with the molecular formula C11H15N3 . It belongs to the class of indazole derivatives, which are nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery. The indazole core, and specifically the 1H-indazol-3-amine structure, is known to be an effective hinge-binding fragment in the design of kinase inhibitors . Researchers value this compound as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. Its structure features a tert-butyl group attached to the indazole nitrogen, which can influence the compound's steric and electronic properties, and a reactive amine group at the 3-position that can be further functionalized. Indazole derivatives have demonstrated a wide range of biological activities in scientific literature, and some are under investigation for their potential effects on various cellular pathways . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B8738118 1-tert-butylindazol-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-tert-butylindazol-3-amine

InChI

InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13-14/h4-7H,1-3H3,(H2,12,13)

InChI Key

AEIBTQLNVFDCQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=CC=CC=C2C(=N1)N

Origin of Product

United States

Synthetic Methodologies for 1 Tert Butylindazol 3 Amine and Analogues

Strategic Approaches to Indazole Ring System Construction

The indazole nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in numerous biologically active compounds. nih.govijpsjournal.com Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches. Classical methods often rely on the cyclization of ortho-substituted phenylhydrazine (B124118) precursors. ijpsjournal.com Modern advancements have introduced more diverse and efficient protocols, including transition-metal-catalyzed reactions.

Common strategies for constructing the indazole ring include:

Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method involves the use of ortho-haloaryl N-sulfonylhydrazones which can be cyclized using a copper catalyst, such as Cu(OAc)₂·H₂O, to form the indazole N-N bond. nih.gov

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C-H amination of aminohydrazones provides an effective route to 3-aminoindazoles. This method is notable for its capacity to build the ring and install the amino group concurrently. researchgate.net

Reductive Cyclization: The cyclization of 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions can yield indazole acetic acid derivatives, showcasing a pathway that incorporates functionality during the ring-forming step. diva-portal.org

Transition-Metal-Catalyzed Annulation: Rhodium and copper-catalyzed sequential C-H activation and annulation reactions have been developed for the synthesis of functionalized indazoles. mdpi.com For instance, the reaction of azobenzenes with various partners like alkenes or diazoesters, promoted by rhodium catalysts, can construct the indazole core through C-H functionalization and cyclization. mdpi.com

These methods offer chemists a range of options depending on the desired substitution pattern and the availability of starting materials.

Methodologies for Introducing the 3-Amino Moiety on Indazole Scaffolds

The introduction of an amino group at the C3-position of the indazole ring is a key step in the synthesis of the target compound. This can be achieved either by building the ring with the amino group already in place or by functionalizing a pre-formed indazole.

A notable two-step synthesis for 3-aminoindazoles begins with tertiary amides. researchgate.net The process involves the chemoselective activation of the amide with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by the addition of a hydrazide to form an aminohydrazone intermediate. This precursor then undergoes an intramolecular, ligand-free palladium-catalyzed C-H amination reaction to yield the 3-aminoindazole product. researchgate.net This strategy is advantageous as it utilizes readily available starting materials to construct structurally diverse 3-aminoindazoles. researchgate.net

Another approach involves the functionalization of the C3 position. Halogenation of the indazole at C3, for instance with N-bromosuccinimide (NBS), provides a handle for subsequent transformations. chim.it The resulting 3-bromoindazole (B152527) can then be subjected to amination reactions, such as the Buchwald-Hartwig amination, to install the amino group.

Regioselective Introduction of the 1-tert-Butyl Substituent

A significant challenge in the synthesis of 1-tert-butylindazol-3-amine is the regioselective alkylation of the indazole nitrogen. Direct alkylation of an NH-indazole can lead to a mixture of N1 and N2 isomers, as the 1H-indazole is generally the more thermodynamically stable tautomer, while the N2-alkylation product is often kinetically favored under certain conditions. nih.govconnectjournals.com The bulky tert-butyl group introduces additional steric considerations that influence this regioselectivity.

Direct N-alkylation of the indazole ring is the most straightforward approach to introducing the tert-butyl group. However, controlling the regioselectivity is paramount. Research has shown that the outcome of the alkylation is highly dependent on the reaction conditions (base, solvent) and the substituents already present on the indazole ring. nih.govbeilstein-journals.org

A systematic study on the N-alkylation of substituted indazoles revealed that the combination of sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) solvent strongly favors the formation of the N1-alkylated product. beilstein-journals.org For indazoles with a C3-substituent like a carboxymethyl, acetyl, carboxamide, or even a tert-butyl group, this system provided excellent N1 regioselectivity (>99%). beilstein-journals.org In contrast, using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) can lead to different isomeric ratios. beilstein-journals.org The steric hindrance of the tert-butyl group itself can play a role, discouraging alkylation at the adjacent N2 position, especially when a C3 substituent is also present. beilstein-journals.org

Another strategy involves establishing a thermodynamic equilibrium. A developed methodology for selective N1-alkylation relies on conditions that allow for the equilibration of the N1 and N2 isomers to favor the more thermodynamically stable N1 product. rsc.org This approach has proven to be practical, scalable, and broad in scope, often yielding the N1-alkylated indazole with no detectable N2 isomer upon reaction completion. rsc.org

EntryIndazole SubstituentAlkylation ConditionsN1:N2 RatioReference
13-CO₂MeNaH, THF>99:1 beilstein-journals.org
23-tert-ButylNaH, THF>99:1 beilstein-journals.org
33-NO₂NaH, THF83:1 beilstein-journals.org
43-NO₂Cs₂CO₃, DMF6.4:1 beilstein-journals.org
55-Bromo-3-CO₂MeK₂CO₃, DMF, 120 °C58:42 rsc.org
65-Bromo-3-CO₂MeIsobutyraldehyde, H₂/Pt/C>99:1 (N1 only) rsc.org
Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation. This table illustrates how the choice of base, solvent, and overall strategy impacts the regiochemical outcome of N-alkylation on various indazole scaffolds.

An alternative to direct alkylation is to employ a synthetic strategy where the tert-butyl group is introduced via a precursor molecule, such as tert-butylamine (B42293) or its derivatives. This approach can circumvent the challenges of regioselectivity in direct alkylation.

One such method involves the use of tert-butylamine in an amidation reaction. For example, an indazole-7-carboxylic acid can be activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and then reacted with tert-butylamine to form the corresponding N-tert-butyl amide. google.com While this example functionalizes an exocyclic group, similar logic can be applied to ring construction. A synthetic route could involve the reaction of an appropriate ortho-substituted benzene derivative with a tert-butyl-substituted hydrazine (B178648), leading directly to the N1-tert-butylated indazole ring system. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for forming C-N bonds. Protocols for the N-arylation of tert-butylamine are well-established and could be adapted for the synthesis of N-tert-butylated heterocycles. acs.org Similarly, chiral amine reagents like tert-butanesulfinamide (tBS) are used for the asymmetric synthesis of amines and demonstrate the utility of using pre-functionalized amine sources to build complex molecules. nih.gov These methods highlight a convergent approach where the tert-butyl group is incorporated as part of a key building block rather than being added to a pre-formed heterocycle.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent pathways, each with distinct advantages.

A divergent pathway begins with a common indazole intermediate which is then elaborated in subsequent steps. For example, one could start with commercially available 3-amino-1H-indazole. This common precursor could then be subjected to a regioselective N1-tert-butylation reaction using optimized conditions (e.g., NaH in THF) as described previously. beilstein-journals.org Alternatively, one could start with a different common intermediate, such as methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov This intermediate could first undergo regioselective N1-tert-butylation, followed by conversion of the C3-ester to a C3-amino group (e.g., via a Curtius rearrangement of a corresponding carboxylic acid). This approach allows for the synthesis of a library of analogues from a single, readily accessible starting material.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic route. For the synthesis of this compound, key steps that benefit from optimization are the indazole ring formation, the C3-amination, and particularly the N1-alkylation.

As demonstrated in the regioselective introduction of the tert-butyl group, a screen of reaction conditions is often necessary. researchgate.net Key parameters to consider for optimization include:

Catalyst: In metal-catalyzed reactions, screening the metal salt (e.g., CuI, Cu(OAc)₂), its loading (mol%), and the presence or absence of a ligand is critical. For instance, in a copper-catalyzed reaction, increasing the catalyst loading from 10 mol% to 20 mol% was found to improve the yield, while further increases were detrimental. researchgate.net

Reagents: The stoichiometry of reagents can significantly impact the outcome. In reactions involving unstable intermediates, such as diazo compounds, increasing the equivalents of the precursor amine and the diazotization reagent (e.g., tert-butyl nitrite) can drive the reaction to completion and improve yields. researchgate.net

Solvent and Temperature: Solvent polarity and reaction temperature are fundamental parameters. For N-alkylation of indazoles, polar aprotic solvents like THF and DMF are common, but their pairing with a specific base dictates the regiochemical outcome. nih.govbeilstein-journals.org Temperature can be used to switch between kinetic and thermodynamic control, as seen in some N-alkylation reactions where lower temperatures favor the N2-isomer and higher temperatures favor the N1-isomer. connectjournals.com

Reaction Time: The duration of the reaction must be optimized to ensure complete conversion of starting materials without allowing for the decomposition of the desired product. researchgate.net

ParameterVariationObservationReference
Catalyst Loading 10 mol% vs. 20 mol% CuIYield increased from 54% to 66% researchgate.net
Reagent Stoichiometry Increased amine and tert-butyl nitriteYield increased to 74% researchgate.net
Temperature Room Temp vs. 0 °C or 40 °CNo improvement in yield observed researchgate.net
Reaction Time 2.5 h vs. 1.5 h or 3 hDecreased or no improvement in yield researchgate.net
Table 2: Example of Reaction Condition Optimization. This table summarizes the optimization of a copper-catalyzed reaction, highlighting how systematic variation of parameters can enhance synthetic efficiency.

By systematically evaluating these parameters for each key transformation, a robust and efficient synthesis of this compound can be developed.

Advanced Synthetic Transformations Leading to this compound

The formation of this compound can be approached through a multi-step sequence. This typically involves the initial synthesis of a 3-aminoindazole precursor, followed by a regioselective N-alkylation step. The choice of method is critical due to the presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring, which can lead to a mixture of isomers.

One advanced and common strategy for constructing the 3-aminoindazole core starts from readily available 2-halobenzonitriles. For example, 5-bromo-2-fluorobenzonitrile (B68940) can be treated with hydrazine hydrate (B1144303) in a cyclization reaction to form 5-bromo-1H-indazol-3-amine with high efficiency. nih.goviucr.orgresearchgate.net

A more complex and modern approach involves the palladium-catalyzed intramolecular C-H amination. This method starts with tertiary amides which are activated and then cyclized to form the 3-aminoindazole ring system.

Once the 3-aminoindazole scaffold is in hand, the key transformation is the introduction of the tert-butyl group at the N1 position. Direct alkylation of indazoles often yields a mixture of N1 and N2 isomers, and the ratio is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.net For bulky alkyl groups like tert-butyl, achieving high selectivity for the more sterically hindered N1 position is a significant challenge.

A plausible synthetic route involves the N-alkylation of a precursor, such as 6-nitro-1H-indazole. In this method, the indazole is treated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to deprotonate the ring nitrogen. Subsequent addition of a tert-butyl halide (e.g., tert-butyl bromide) leads to the formation of 1-tert-butyl-6-nitro-1H-indazole. The nitro group can then be reduced to the primary amine using standard reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the final product, 1-tert-butyl-6-amino-1H-indazole, an isomer of the target compound. epo.org This method highlights a general strategy that can be adapted for the synthesis of this compound.

Another advanced method involves the use of tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent, which can be activated by a copper(II) triflate catalyst for the N-alkylation of indazoles. While this method has been reported for selective N2-alkylation, modifications in catalyst or directing groups could potentially favor N1-alkylation. researchgate.net

Alternatively, the tert-butyl group can be introduced as part of the ring formation itself. The reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high-temperature, continuous-flow conditions represents an advanced method for synthesizing 1H-indazoles, which could be adapted to produce N-substituted derivatives. clockss.org

The table below summarizes key transformations and conditions relevant to the synthesis of N-alkylated 3-aminoindazoles.

Transformation Reagents and Conditions Product Type Key Features Reference
Indazole Ring Formation 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate, Ethanol, 343 K5-bromo-1H-indazol-3-amineHigh yield formation of the 3-aminoindazole core. nih.gov
N1-Alkylation (via Nitro-Indazole) 6-nitro-1H-indazole, NaH, THF; then Alkyl Halide1-Alkyl-6-nitro-1H-indazoleRegioselective alkylation at N1 followed by reduction. epo.org
N1-Boc Protection 5-bromo-1H-indazol-3-amine, Boc anhydride, DMAP, Dichloromethanetert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylateSelective introduction of a tert-butoxycarbonyl group at N1. nih.goviucr.orgresearchgate.net
N2-Alkylation 1H-Indazole, Alkyl 2,2,2-trichloroacetimidate, Cu(OTf)₂2-Alkyl-2H-indazoleHighly selective N2-alkylation. researchgate.net

Chemical Transformations and Derivatization of 1 Tert Butylindazol 3 Amine

Reactivity Profile of the Indazol-3-amine Core

The indazol-3-amine core possesses two primary sites for chemical modification: the exocyclic primary amine at the 3-position and the fused aromatic ring system. The reactivity of each site allows for distinct functionalization strategies.

Reactions Involving the Primary Amine Functionality

The primary amine group at the 3-position of the indazole ring is a key handle for derivatization due to its nucleophilic character. libretexts.org This functionality readily participates in a variety of classical amine reactions, including acylation, sulfonylation, and urea (B33335) formation.

Acylation and Sulfonylation: The primary amine of 1-tert-butylindazol-3-amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. sioc-journal.cnlibretexts.org Similarly, reaction with sulfonyl chlorides yields sulfonamides. msu.edu These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

Urea Formation: The synthesis of urea derivatives from this compound can be achieved through several methods. A common approach involves the reaction of the amine with an isocyanate. commonorganicchemistry.com Alternatively, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form an intermediate that subsequently reacts with another amine to produce unsymmetrical ureas. nih.gov The use of phosgene (B1210022) or its safer equivalents, such as triphosgene, is also a viable, albeit more hazardous, method for urea synthesis. commonorganicchemistry.com Another strategy involves the reaction of the amine with a pre-formed carbamate. organic-chemistry.org

A selection of these transformations is presented in the table below.

Reagent TypeSpecific ReagentProduct Type
Acid ChlorideAcetyl chlorideAmide
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide
IsocyanatePhenyl isocyanateUrea
Carbamoylating Agent1,1'-Carbonyldiimidazole (CDI)Urea

Electrophilic Aromatic Substitution on the Indazole Ring System

The indazole ring is an aromatic system and, as such, can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comdalalinstitute.com The position of substitution is directed by the existing substituents: the amino group at C3 and the tert-butyl group at N1. The amino group is a powerful activating group and is ortho-, para-directing. libretexts.org However, in the case of the indazole ring, the positions available for substitution are C4, C5, C6, and C7.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the aromatic ring, typically using a halogen source and a Lewis acid catalyst. libretexts.org

Nitration: The introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: The introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.com

The regioselectivity of these reactions on the this compound scaffold will be influenced by the combined electronic effects of the activating amino group and the N-1 substituent, as well as steric hindrance.

Modifications and Functionalization at the 1-tert-Butyl Position

The tert-butyl group at the N-1 position is generally considered a sterically bulky and chemically robust substituent. Its primary role is often to provide steric hindrance or to act as a protecting group. Direct functionalization of the tert-butyl group itself is challenging due to the lack of reactive sites. However, in some contexts, dealkylation (removal of the tert-butyl group) can be achieved under specific, often harsh, conditions, though this is not a common transformation for this particular substrate. More commonly, the tert-butyl group is installed early in the synthetic sequence and remains unmodified in the final products. Some modern photoredox methods have shown promise in the dealkylative acylation of tertiary amines, but their applicability to this specific N-tert-butyl indazole system is not widely reported. sioc-journal.cnrsc.org

Synthesis of Novel this compound Derivatives and Analogues

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a diverse array of novel derivatives and analogues. The reactions described in section 3.1.1 are primary examples of how this scaffold is used to generate new chemical entities. For instance, by reacting the primary amine with a variety of isocyanates, a library of 1-tert-butyl-3-(ureido)indazoles can be prepared. Similarly, a wide range of amides and sulfonamides can be synthesized through reactions with different acid chlorides and sulfonyl chlorides, respectively.

Structure Activity Relationship Sar Investigations of 1 Tert Butylindazol 3 Amine Derivatives

Fundamental Principles of Structure-Activity Relationship in Chemical Biology

The core idea of SAR is that the biological effect of a chemical compound is directly linked to its three-dimensional structure. wikipedia.orgnumberanalytics.comcollaborativedrug.com Medicinal chemists analyze how alterations to a molecule's composition and architecture influence its interaction with biological targets, such as enzymes or receptors. wikipedia.org This process involves synthesizing a series of related compounds, or analogs, where specific parts of the molecule are changed one at a time. drugdesign.org The biological activity of each analog is then tested to determine the impact of the modification. drugdesign.org

Key structural features that are often investigated include:

The foundational scaffold of the molecule.

The types and positions of functional groups.

The size, shape, and stereochemistry of the molecule.

By correlating these structural changes with changes in biological activity, researchers can build a model that predicts the activity of new, unsynthesized compounds. collaborativedrug.com This iterative process of design, synthesis, and testing is fundamental to the development of new drugs and understanding the molecular basis of their action. numberanalytics.com

Elucidating the Impact of the Indazole Scaffold on Biological Interactions

The indazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets and is found in numerous approved drugs. nih.govpharmablock.comresearchgate.net This bicyclic heterocycle, which can be considered a bioisostere of indole, possesses unique properties that make it an attractive core for drug design. pharmablock.com

The indazole scaffold contributes to biological interactions in several ways:

Hydrogen Bonding: The nitrogen atoms in the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with target proteins. pharmablock.com

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can engage in hydrophobic interactions with nonpolar regions of a binding site.

Metabolic Stability: Compared to some other aromatic systems like phenol, the indazole scaffold can be less susceptible to metabolic breakdown, leading to improved pharmacokinetic properties. pharmablock.com

The versatility of the indazole scaffold allows it to be a key component in a wide range of therapeutic agents, including those with anti-inflammatory, anticancer, and anti-HIV activities. nih.govresearchgate.net Its ability to form crucial interactions with biological targets makes it a valuable starting point for the development of new drugs. pharmablock.com

Contribution of the 3-Amino Group to Ligand-Target Recognition

The amino group at the 3-position of the indazole ring plays a critical role in how the molecule binds to its biological target. This functional group can participate in several key interactions that are essential for high-affinity binding.

Hydrogen Bonding: The primary amine (-NH2) group is an excellent hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form strong, specific interactions with amino acid residues in the binding pocket of a target protein. nih.gov

Ionic Interactions: Under physiological conditions, the amino group can be protonated to form a positively charged ammonium (B1175870) ion (-NH3+). This positive charge can then form a strong ionic bond, or salt bridge, with a negatively charged amino acid residue, such as aspartate or glutamate, on the target protein.

Directionality: The position of the amino group on the indazole scaffold helps to orient the molecule correctly within the binding site, ensuring that other parts of the molecule can also make favorable contacts.

The presence and position of the 3-amino group are often crucial for the biological activity of indazole derivatives. Modifications to this group, such as converting it to an amide or a substituted amine, can have a significant impact on the compound's potency and selectivity. mdpi.comnih.gov

Influence of the 1-tert-Butyl Substituent on Modulating Biological Activity

The tert-butyl group is a bulky, non-polar substituent that is frequently used in medicinal chemistry to influence a compound's properties. nih.govrsc.org Its incorporation at the 1-position of the indazole ring can have several important consequences for biological activity.

Steric Hindrance: The large size of the tert-butyl group can provide a "steric shield," protecting nearby functional groups from metabolic enzymes. hyphadiscovery.com This can increase the metabolic stability of the compound and prolong its duration of action. hyphadiscovery.com The steric bulk can also influence the conformation of the molecule, locking it into a shape that is more favorable for binding to its target. rsc.org

Target Selectivity: The size and shape of the tert-butyl group can be used to fine-tune the selectivity of a compound for a particular biological target. rsc.org By filling a specific hydrophobic pocket in the binding site, the tert-butyl group can enhance binding to the desired target while preventing binding to off-target proteins.

While the tert-butyl group can offer significant advantages, its large size can also sometimes lead to a decrease in solubility or prevent the molecule from fitting into a constrained binding site. nih.govresearchgate.net Therefore, its use must be carefully considered in the context of the specific biological target and desired drug properties.

Systematic Exploration of Substituent Effects at Various Positions within Analogues

To fully understand the SAR of 1-tert-butylindazol-3-amine, medicinal chemists systematically synthesize and test a wide range of analogues with different substituents at various positions on the indazole ring. nih.govmdpi.com This allows them to map out the "active" and "inactive" regions of the molecule and identify which modifications lead to improved biological activity.

For example, researchers might explore the effects of adding different chemical groups at positions 4, 5, 6, and 7 of the indazole ring. These substituents can vary in terms of their:

Size and Shape: From small atoms like fluorine to larger groups like phenyl rings.

Electronic Properties: Whether they are electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro).

Hydrophobicity/Hydrophilicity: Whether they are water-loving or fat-loving.

Below is a hypothetical data table illustrating how SAR data for a series of this compound analogues might be presented. In this example, the compounds are being tested for their ability to inhibit a specific enzyme, with a lower IC50 value indicating higher potency.

Table 1: Hypothetical SAR Data for this compound Analogues

CompoundR1R2R3R4IC50 (nM)
1 HHHH500
2 FHHH250
3 ClHHH150
4 CH3HHH400
5 HFHH100
6 HClHH50
7 HOCH3HH800
8 HHFH300
9 HHClH200
10 HHHF600

IC50: The concentration of the compound required to inhibit the activity of the target enzyme by 50%.

Halogen substitution at the 5-position (R2) appears to be particularly beneficial for activity, with chlorine (Compound 6) being more potent than fluorine (Compound 5).

Electron-donating groups at the 5-position, such as methoxy (B1213986) (Compound 7), seem to decrease activity.

Substitution at other positions (R1, R3, R4) generally has a less dramatic effect on activity, although chlorine at the 4-position (Compound 3) is more potent than the unsubstituted compound.

This type of systematic investigation is essential for the rational design of new and more effective therapeutic agents based on the this compound scaffold. mdpi.comnih.gov

Biological Activity Spectrum of 1 Tert Butylindazol 3 Amine Analogues

General Methodologies for Biological Activity Evaluation

The assessment of the biological activity of novel chemical entities, including indazole analogues, relies on a variety of established in vitro and in vivo assays. These methodologies are designed to determine a compound's efficacy against specific biological targets, such as microbes, enzymes, or cellular receptors.

In vitro assays are fundamental for initial screening. For antimicrobial activity, common methods include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. mdpi.com Another technique is the disk diffusion method , where the diameter of the inhibition zone around a compound-impregnated disk on an agar (B569324) plate indicates its antimicrobial potency. mdpi.com For enzyme inhibition studies, researchers measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the inhibitor required to reduce the enzyme's activity by 50% is known as the IC50 value . nih.gov Cellular assays, such as the MTT and LDH assays, are used to evaluate a compound's effect on cell viability and proliferation, which is crucial for assessing potential anticancer activity. mdpi.com

Characterization of the synthesized compounds is a prerequisite for biological evaluation. Techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and elemental analysis are employed to confirm the chemical structure and purity of the synthesized molecules. mdpi.com Computational tools, such as Density Functional Theory (DFT) calculations, can also be used to investigate molecular geometry, electronic properties, and potential sites for biological interactions. mdpi.com

Antimicrobial Activity Studies

Analogues of 1-tert-butylindazol-3-amine, particularly those incorporating the core indazole, benzimidazole (B57391), or triazole heterocyclic structures, have been the subject of extensive antimicrobial research. These studies evaluate the efficacy of newly synthesized compounds against a panel of pathogenic bacteria and fungi.

The evaluation typically involves determining the Minimum Inhibitory Concentration (MIC) against various microbial strains. For instance, a series of benzimidazole–pyrazole (B372694) compounds were screened for their antimicrobial activities against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, as well as fungi such as Candida albicans and Aspergillus niger. mdpi.com In one study, compounds showed MIC values ranging from 64 to 1024 μg/mL. mdpi.com Another series of 1,2,3-trisubstituted-1,4-dihydrobenzo[g]quinoxaline-5,10-diones, which are structurally related, demonstrated activity against Candida albicans, Cryptococcus neoformans, Klebsiella pneumoniae, and Escherichia coli. nih.gov

The nature of the substituent groups on the heterocyclic core plays a crucial role in determining the antimicrobial spectrum and potency. For example, studies on 1,3-bis(aryloxy)propan-2-amines revealed that the presence of a primary amine group was essential for antibacterial effects, as its substitution led to a loss of activity. nih.gov Certain tertiary amine compounds have also shown significant antimicrobial properties, particularly against Gram-negative bacteria, by increasing the permeability of the bacterial outer membrane. nih.gov

Table 1: Antimicrobial Activity of Selected Heterocyclic Analogues

Compound Class Test Organism Activity/Result Reference
Benzimidazole–pyrazole derivatives Staphylococcus aureus, Escherichia coli Good antibacterial activity. mdpi.com
Benzimidazole–pyrazole derivatives P. aeruginosa, E. coli MIC of 25 μg/mL. mdpi.com
1,3-bis(aryloxy)propan-2-amines Gram-positive bacteria (e.g., S. aureus) MIC in the range of 2.5–10 μg/ml. nih.gov nih.gov
1,2,3-Triazole Glycosides Staphylococcus aureus Found to be the most susceptible organism to all tested compounds. mdpi.com mdpi.com
Tertiary Amine-Polystyrene Fiber Gram-negative bacteria (E. coli, P. aeruginosa) Stronger activity compared to Gram-positive bacteria. nih.gov nih.gov

Enzyme Inhibition Potential

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a major class of therapeutic agents. wikipedia.org Analogues of this compound and related heterocyclic structures have been investigated for their potential to inhibit various enzymes implicated in disease.

One key area of investigation is the inhibition of aminoacyl-tRNA synthetases (aaRSs) , which are essential for protein translation, making them attractive targets for antimicrobial agents. nih.gov A study on 7-amino-5-hydroxymethyl-benzimidazole ribonucleoside analogues, designed as "base-flipped" mimics of natural nucleosides, found that some derivatives exhibited nanomolar inhibitory activities against class I aaRS enzymes. nih.gov

Another target is adenosine (B11128) kinase (AK) , an enzyme involved in regulating adenosine levels. Inhibitors of AK can raise local adenosine concentrations, which has therapeutic potential for conditions like seizures. nih.gov Analogues of 5-iodotubercidin, a known AK inhibitor, were synthesized, with some 5'-amino-5'-deoxy analogues showing extremely high potency (IC50s < 0.001 μM). nih.gov

Mechanism-based inhibition, also known as suicide inhibition, is a strategy where the enzyme itself converts the inhibitor into a reactive form that covalently binds to and inactivates the enzyme. wikipedia.orgyoutube.com This approach has been used in the design of inhibitors for enzymes like BioA , a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent aminotransferase crucial for biotin (B1667282) synthesis in Mycobacterium tuberculosis. uts.edu.au The synthesis of 3-amino-2,3-dihydropyrid-4-one and related heterocyclic analogues was pursued to create improved mechanism-based inhibitors of BioA. uts.edu.au

Table 2: Enzyme Inhibition by Related Heterocyclic Compounds

Compound Class Target Enzyme Inhibition Potency Reference
7-amino-5-hydroxymethyl-benzimidazole ribonucleosides Class I aminoacyl-tRNA synthetases (aaRSs) Nanomolar inhibitory activities. nih.gov nih.gov
5'-Amino-5'-deoxy analogues of tubercidin Adenosine Kinase (AK) IC50 < 0.001 μM. nih.gov nih.gov
Dihydro-4-pyridone analogue BioA (PLP-dependent aminotransferase) Improved enzyme inactivation (k_inact value). uts.edu.au uts.edu.au

Receptor Agonist and Antagonist Profiling

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. While specific receptor profiling data for direct analogues of this compound is limited in the provided context, research on the broader class of indazole-containing compounds points to their potential as modulators of various receptors. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to interact with G-protein coupled receptors (GPCRs) and other receptor types.

Patents often disclose broad classes of compounds and their intended biological targets. For instance, patent literature describes substituted 4-(indazol-3-yl)phenols and related structures, suggesting their development for therapeutic applications that would inherently involve interaction with specific biological receptors, although the exact targets like GPR88 or 5-HT1A are not explicitly detailed in the provided search results. google.com Similarly, benzimidazole derivatives have been patented as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling pathways, which points to their role in modulating immune responses through receptor-mediated signaling. google.com The development of these compounds for inflammatory and autoimmune diseases implies an interaction with key receptors and pathways that govern cellular responses. google.com

Antineuroinflammatory Activity Research for Related Compounds

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is implicated in various neurodegenerative diseases. Consequently, compounds that can mitigate this process are of significant therapeutic interest. Research has explored the anti-neuroinflammatory potential of heterocyclic compounds structurally related to indazoles.

One study focused on a series of 1,5-benzodiazepine derivatives and their anti-inflammatory effects in microglia cells, which are the primary immune cells of the CNS. nih.gov A specific compound was found to strongly inhibit the production of nitric oxide (NO), a key inflammatory mediator, by suppressing the enzymatic activity of inducible nitric oxide synthase (iNOS) with an IC50 value of 7.0 μM. nih.gov

Another line of research investigated 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives for their ability to combat neuroinflammation. nih.gov A lead compound from this series was shown to significantly reduce the production of reactive oxygen species (ROS), the expression of the NLRP3 inflammasome, and the secretion of pro-inflammatory cytokines in microglia. nih.gov The mechanism of action was linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov The ability of such compounds to penetrate the blood-brain barrier (BBB) is a critical factor for their potential use in treating CNS disorders. nih.gov

Investigation of Other Potential Biological Pathways and Molecular Targets

The structural versatility of indazole analogues and related heterocycles allows them to interact with a wide array of biological pathways and molecular targets beyond those already discussed. Research into these compounds often uncovers novel activities with potential therapeutic applications.

For example, some salicylaldehyde-derived secondary amines have been evaluated for antioxidant and insecticidal activities . mdpi.com Certain compounds demonstrated significant antioxidant capacity, in some cases superior to standard antioxidants, and also exhibited high efficacy against the red flour beetle (Tribolium castaneum). mdpi.com

The inhibition of kinases remains a prominent area of drug discovery, particularly in oncology. wikipedia.org Benzimidazole derivatives have been developed as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), which plays a role in T-cell-mediated inflammatory responses in skin diseases like atopic dermatitis. google.com The dual inhibition of ITK and Tropomyosin receptor kinase A (TRKA) is considered particularly advantageous for treating such conditions, as it can address both the inflammatory and pruritic (itch) components of the disease. google.com

Furthermore, the core structures found in these analogues, such as the 1,2,4-triazole (B32235) ring, are associated with an exceptionally broad range of pharmacological properties, including anticancer, antiviral, antidiabetic, and analgesic activities, indicating that derivatives of this compound could be explored for a multitude of biological effects. mdpi.com

Advanced Theoretical and Computational Studies on 1 Tert Butylindazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-tert-butylindazol-3-amine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure and predict its reactivity.

Calculations would typically start with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, would highlight electrophilic and nucleophilic sites, indicating how the molecule might interact with other chemical species.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and biological systems.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov

In a hypothetical docking study of this compound, the molecule would be treated as a flexible ligand and docked into the binding site of a selected protein target, such as a kinase or another enzyme. The simulation would generate multiple possible binding poses, which are then evaluated and ranked using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores typically indicating a more favorable interaction.

The analysis of the best-scoring pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the target protein. nih.gov For instance, the amine group on the indazole ring could act as a hydrogen bond donor, while the aromatic system could engage in hydrophobic or pi-stacking interactions. These simulations provide valuable insights into the potential biological activity and can guide the design of more potent analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and 2D pharmacophore features.

3D Descriptors: Molecular shape, volume, and surface area-related parameters.

Once generated, a crucial step is to select the most relevant descriptors that have the strongest correlation with the biological activity. This selection process helps to avoid overfitting and creates a more robust and predictive model.

With the selected descriptors, a mathematical model is built using statistical or machine learning methods. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression technique suitable for data with many, potentially correlated, descriptors.

Support Vector Machines (SVM) and Random Forest: More advanced machine learning methods capable of modeling complex, non-linear relationships between structure and activity.

The resulting QSAR model is then rigorously validated to ensure its predictive power before it can be used to predict the activity of new, untested compounds based solely on their chemical structure.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a ligand-protein complex over time. nih.govdntb.gov.ua An MD simulation of this compound bound to a protein target would offer insights that are not available from static docking models.

The simulation would model the movements of every atom in the system over a period of nanoseconds or longer, revealing the stability of the ligand-protein complex. nih.gov Analysis of the simulation trajectory can show how the ligand's conformation changes within the binding site and the stability of key interactions (like hydrogen bonds) over time. Important metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively. pensoft.net These simulations are computationally intensive but provide a more realistic understanding of the binding event. nih.gov

In Silico Prediction of Biological Activities

In silico tools and platforms are used in the early stages of drug discovery to predict the potential biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. pensoft.netnih.gov

For this compound, various online tools and software could be used to predict its likely biological targets based on structural similarity to known active compounds. researchgate.net These predictions can suggest potential therapeutic applications, such as anticancer, anti-inflammatory, or antimicrobial activities. nih.govnih.gov Additionally, ADME prediction models would estimate properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity, which are critical for evaluating the drug-likeness of a molecule. pensoft.net These predictions help prioritize compounds for further experimental testing. nih.gov

Future Research Directions and Prospects for 1 Tert Butylindazol 3 Amine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 1-tert-butylindazol-3-amine is crucial for its widespread application. Future research will likely focus on the development of more efficient, cost-effective, and environmentally benign synthetic routes. While traditional methods for the synthesis of 3-aminoindazoles often involve multi-step procedures with harsh reagents, contemporary research is shifting towards greener alternatives.

Key areas for future development include:

Catalyst-Free and Metal-Free Reactions: Exploring novel synthetic pathways that avoid the use of heavy metal catalysts is a significant goal. For instance, base-mediated syntheses of 3-aminoindazoles from readily available nitriles and hydrazines present a promising avenue. These methods can overcome the challenges associated with the basicity of hydrazines and allow for the synthesis of a wide range of N-substituted 3-aminoindazoles under mild conditions.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better reaction control, and easier scalability. Developing a continuous flow process for the synthesis of this compound would be a significant step towards its industrial production. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems, showcasing the potential of this technology for related syntheses.

Synthetic ApproachKey Advantages
Catalyst-Free/Metal-FreeReduced environmental impact, lower cost, simplified purification
Microwave/Ultrasound-AssistedFaster reaction rates, higher yields, energy efficiency
Flow ChemistryEnhanced safety, precise reaction control, scalability

Rational Design and Synthesis of Advanced Derivatives with Enhanced Specificity

The this compound scaffold provides a versatile platform for the rational design of new drug candidates. The tert-butyl group can influence the compound's pharmacokinetic properties, while the amino group serves as a key handle for introducing diverse functionalities. Future research in this area will focus on structure-based drug design to create derivatives with high potency and selectivity for specific biological targets.

Strategies for the rational design of advanced derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting changes in biological activity will provide valuable insights for designing more potent compounds.

In Silico Screening and Molecular Modeling: Computational techniques such as molecular docking and virtual screening can be employed to predict the binding affinity of novel derivatives to specific protein targets. This approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

Fragment-Based Drug Discovery (FBDD): The this compound core can be considered a valuable fragment for FBDD campaigns. By identifying weak-binding fragments that interact with a biological target, more potent lead compounds can be developed by growing or linking these fragments.

Exploration of Undiscovered Biological Applications and Therapeutic Areas

While indazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, the full therapeutic potential of this compound and its analogs remains largely unexplored. Future research should aim to identify novel biological targets and therapeutic areas for this class of compounds.

Potential areas for exploration include:

Neglected Tropical Diseases: There is a pressing need for new drugs to treat neglected tropical diseases. Screening libraries of this compound derivatives against pathogens responsible for these diseases could lead to the discovery of new therapeutic agents.

Neurodegenerative Diseases: The development of drugs that can cross the blood-brain barrier is a major challenge in the treatment of neurodegenerative diseases. The lipophilic nature of the tert-butyl group may enhance the ability of this compound derivatives to penetrate the central nervous system, making them promising candidates for the treatment of conditions like Alzheimer's and Parkinson's disease.

Personalized Medicine: As our understanding of the genetic basis of diseases grows, there is an increasing demand for drugs that are effective in specific patient populations. The versatility of the this compound scaffold makes it well-suited for the development of targeted therapies.

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The synergy between computational and experimental approaches is revolutionizing the drug discovery process. For this compound, integrating these methodologies will be key to accelerating the identification and optimization of new drug candidates.

Key integrated approaches include:

Predictive ADMET Modeling: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide insights into the electronic structure and reactivity of this compound and its derivatives, aiding in the design of new reactions and the prediction of biological activity.

High-Throughput Screening (HTS): Combining large virtual libraries of this compound derivatives with HTS campaigns can rapidly identify compounds with desired biological activities. The hits from these screens can then be further optimized using computational and medicinal chemistry approaches.

Potential as a Versatile Building Block in Complex Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a valuable building block for the synthesis of more complex organic molecules. The presence of multiple reactive sites allows for its participation in a variety of chemical transformations.

Future applications in organic synthesis include:

Multicomponent Reactions (MCRs): The amino group of this compound can participate in MCRs, allowing for the rapid construction of complex and diverse molecular scaffolds in a single step. This is particularly useful in the generation of compound libraries for drug discovery.

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse molecules to explore new areas of chemical space. The this compound scaffold can serve as a starting point for DOS strategies, leading to the synthesis of novel heterocyclic systems with unique biological properties.

Cascade Reactions: The strategic placement of functional groups on the this compound core can enable the design of cascade reactions, where multiple bond-forming events occur in a single operation. This can significantly increase the efficiency of complex molecule synthesis. Recent research has highlighted the utility of 3-aminoindazoles as versatile synthons in a variety of condensation, annulation, and rearrangement reactions to form other nitrogen heterocycles.

Q & A

Q. What are the recommended safety protocols for handling 1-tert-butylindazol-3-amine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to avoid dermal/ocular exposure and inhalation .
  • Containment: Use fume hoods or gloveboxes for procedures generating aerosols or volatile byproducts.
  • Waste Management: Segregate chemical waste (e.g., reaction residues, contaminated solvents) and dispose via certified hazardous waste services to prevent environmental contamination .
  • Spill Response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent unintended reactions.

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer:

  • Nucleophilic Substitution: React indazol-3-amine with tert-butyl halides (e.g., tert-butyl bromide) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃, NaH) .
  • Catalytic Methods: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) using Pd(OAc)₂/Xantphos with tert-butylamine derivatives .
  • Workup: Purify via flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (>95%) .

Q. How should researchers validate the structural integrity of synthesized this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm tert-butyl group signals (δ ~1.3 ppm for C(CH₃)₃) and indazole aromatic protons (δ 7.2–8.1 ppm) .
    • HRMS: Match molecular ion peaks to theoretical m/z (e.g., [M+H]⁺ = 204.15).
  • Elemental Analysis: Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in palladium-catalyzed reactions?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂, Pd(dba)₂, or PdCl₂ with ligands like Xantphos or BINAP to enhance regioselectivity .
  • Solvent Effects: Compare yields in DMF (high polarity) vs. toluene (low polarity) to balance reactivity and byproduct formation .
  • Temperature Control: Optimize reaction temperature (80–120°C) to minimize decomposition.

Example Optimization Table:

Catalyst SystemSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/XantphosDMF10078
PdCl₂/BINAPToluene11065

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • X-ray Crystallography: Resolve ambiguous NMR signals (e.g., rotational isomers) by determining crystal structure .
    • 2D NMR (COSY, HSQC): Assign overlapping proton environments in crowded aromatic regions .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Modify the indazole core (e.g., halogenation at C5/C7) or tert-butyl group (e.g., cyclopropyl substitution) .
  • Biological Assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Data Correlation: Use QSAR models to link substituent electronic parameters (Hammett σ) with activity trends .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

Methodological Answer:

  • Detailed Protocols: Document reagent purity (e.g., >99% by GC), exact stoichiometry, and reaction timelines .
  • Batch Records: Track lot numbers of catalysts/solvents to identify variability sources.
  • Independent Replication: Collaborate with external labs to validate key steps (e.g., coupling reactions) .

Q. What statistical methods are appropriate for analyzing biological activity data of this compound analogs?

Methodological Answer:

  • Dose-Response Curves: Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
  • Multivariate Analysis: Apply PCA or PLS-DA to identify structural features driving activity .

Safety & Compliance

Q. Are there known hazardous byproducts formed during the synthesis of this compound?

Methodological Answer:

  • Byproduct Screening: Use LC-MS to detect azide or nitroso intermediates under harsh conditions (e.g., HNO₂ exposure) .
  • Mitigation: Quench reactive intermediates with aqueous NaHCO₃ or thiourea .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.